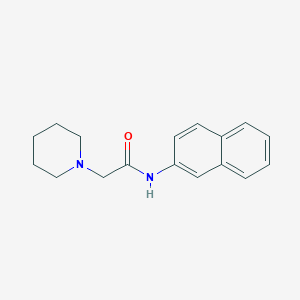
1-Piperidineacetamide, N-2-naphthalenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(NAPHTHALEN-2-YL)-2-(PIPERIDIN-1-YL)ACETAMIDE is a chemical compound that features a naphthalene ring attached to a piperidine ring via an acetamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(NAPHTHALEN-2-YL)-2-(PIPERIDIN-1-YL)ACETAMIDE typically involves the following steps:
Formation of the Acetamide Linkage: This can be achieved by reacting naphthalene-2-amine with acetic anhydride under acidic conditions to form N-(naphthalen-2-yl)acetamide.
Piperidine Introduction: The N-(naphthalen-2-yl)acetamide is then reacted with piperidine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(NAPHTHALEN-2-YL)-2-(PIPERIDIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced forms of the naphthalene ring.
Substitution: Nitro or halogenated derivatives of the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
N-(NAPHTHALEN-2-YL)-2-(PIPERIDIN-1-YL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in the study of receptor-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(NAPHTHALEN-2-YL)-2-(PIPERIDIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(NAPHTHALEN-1-YL)-2-(PIPERIDIN-1-YL)ACETAMIDE: Similar structure but with the naphthalene ring attached at a different position.
N-(PHENYL)-2-(PIPERIDIN-1-YL)ACETAMIDE: Similar structure but with a phenyl ring instead of a naphthalene ring.
Uniqueness
N-(NAPHTHALEN-2-YL)-2-(PIPERIDIN-1-YL)ACETAMIDE is unique due to the specific positioning of the naphthalene ring, which can influence its chemical reactivity and biological activity. This positioning can lead to different interactions with molecular targets compared to its analogs, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
65447-14-5 |
|---|---|
Molekularformel |
C17H20N2O |
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
N-naphthalen-2-yl-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C17H20N2O/c20-17(13-19-10-4-1-5-11-19)18-16-9-8-14-6-2-3-7-15(14)12-16/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,18,20) |
InChI-Schlüssel |
VXYZCGGJWWYYBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC(=O)NC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


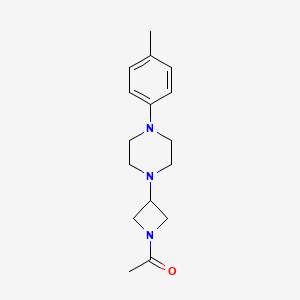


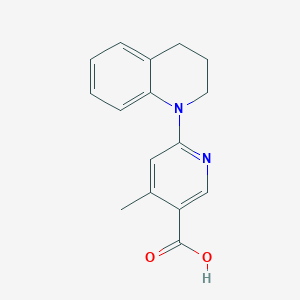
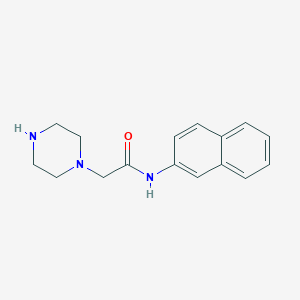
![3h-Spiro[2-benzofuran-1,9'-fluorene]](/img/structure/B11848735.png)
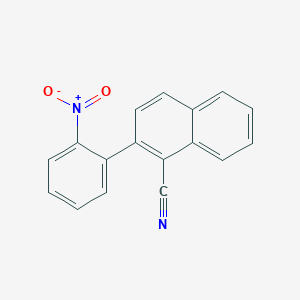

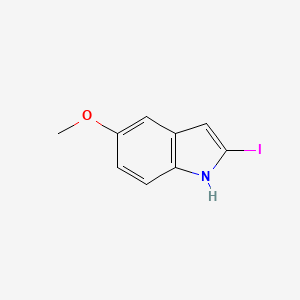
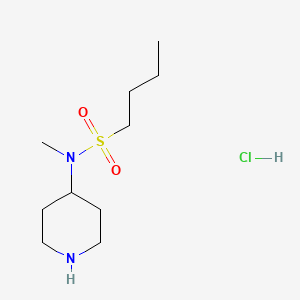



![N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B11848788.png)
